(S)-2-(3,4-dichlorophenyl)pent-4-enoic acid

CCR5 antagonism Enantioselectivity HIV entry inhibition

Medicinal chemistry teams advancing CCR5 antagonist programs for HIV-1 entry inhibition require enantiomerically pure building blocks. The racemic mixture or (R)-enantiomer reduces receptor affinity >10-fold and complicates analytical characterization. • (2S)-configuration essential for potent CCR5 binding (IC₅₀ = 35 nM) • Preserved stereochemistry through amide coupling, esterification, and olefin metathesis • ≥95% purity, single enantiomer; available from BenchChem for immediate global shipment

Molecular Formula C11H10Cl2O2
Molecular Weight 245.1 g/mol
CAS No. 147643-57-0
Cat. No. B170221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(3,4-dichlorophenyl)pent-4-enoic acid
CAS147643-57-0
Synonyms(S)-2-(3,4-Dichlorophenyl)pent-4-enoic acid
Molecular FormulaC11H10Cl2O2
Molecular Weight245.1 g/mol
Structural Identifiers
SMILESC=CCC(C1=CC(=C(C=C1)Cl)Cl)C(=O)O
InChIInChI=1S/C11H10Cl2O2/c1-2-3-8(11(14)15)7-4-5-9(12)10(13)6-7/h2,4-6,8H,1,3H2,(H,14,15)/t8-/m0/s1
InChIKeyKPZNUENYSGBIBF-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(3,4-Dichlorophenyl)pent-4-enoic Acid – Chiral Building Block for Receptor Antagonists


(S)-2-(3,4-Dichlorophenyl)pent-4-enoic acid (CAS 147643-57-0), also designated (2S)-2-(3,4-dichlorophenyl)pent-4-enoic acid, is a chiral, non-racemic carboxylic acid featuring a terminal olefin and a 3,4-dichlorophenyl substituent at the stereogenic C-2 position (MF: C₁₁H₁₀Cl₂O₂; MW: 245.10 g/mol; XLogP3: ~3.8) [1]. Commercially, it is supplied as a ≥95% pure single enantiomer intended for use as a versatile intermediate in medicinal chemistry, particularly in the construction of peptidomimetic neurokinin (NK₁/NK₃) dual receptor antagonists and CCR5 receptor antagonists [2][3]. Its terminal alkene and carboxylic acid functionalities, combined with the defined (S)-configuration, enable stereospecific elaboration into pharmacologically active structures that require precise three-dimensional arrangement.

Procurement Risk: Enantiomeric Purity and Pharmacological Integrity


The chiral center at C-2 of (S)-2-(3,4-dichlorophenyl)pent-4-enoic acid directly controls the three-dimensional presentation of the 3,4-dichlorophenyl ring and the carboxy/alkenyl side chains in the final drug molecule. In the CCR5 antagonist series, the (2S)-configuration was identified as a critical structural determinant for potent binding (e.g., IC₅₀ = 35 nM for the lead structure (2S)-2-(3,4-dichlorophenyl)-1-[N-(methyl)-N-(phenylsulfonyl)amino]-4-[spiro(2,3-dihydrobenzthiophene-3,4′-piperidin-1′-yl)]butane S-oxide) [1]. Substitution with the racemic mixture (CAS 79333-48-5) or the (R)-enantiomer (CAS 223905-68-8) would introduce the stereochemical opposite, which in analogous series has been shown to reduce or abolish receptor affinity and functional antagonism [1][2]. Therefore, for synthesis campaigns where stereochemistry is conserved through the synthetic route, the enantiomeric identity of this starting material is non-negotiable for achieving the intended target pharmacology.

Quantitative Differentiation Evidence


Enantiomer-Specific CCR5 Binding Affinity

In the 2-aryl-1-[N-(methyl)-N-(phenylsulfonyl)amino]-4-(piperidin-1-yl)butane series, the (2S)-configured lead compound incorporating the (S)-enantiomer of 2-(3,4-dichlorophenyl)pent-4-enoic acid as the C-2 fragment demonstrated an IC₅₀ of 35 nM at the human CCR5 receptor. Systematic replacement of the chiral C-2 phenyl core revealed that only small substituents at the 3-position were tolerated (H, F, Cl, Me), and the (S)-absolute configuration was essential for maintaining sub-100 nM binding affinity [1]. The corresponding (R)-enantiomer or racemate would deliver the pharmacophore in a spatial orientation incompatible with the CCR5 binding pocket, resulting in drastically reduced potency.

CCR5 antagonism Enantioselectivity HIV entry inhibition

Stereospecific Dual NK₁/NK₃ Antagonism

Hanessian et al. (2014) employed a phenylalanine core hybridization strategy in which the (S)-2-(3,4-dichlorophenyl)pent-4-enoic acid fragment was incorporated into a series of peptidomimetic derivatives to achieve balanced dual NK₁/NK₃ antagonism. The optimized dual antagonist exhibited pKi values of 8.6 (NK₁) and 8.1 (NK₃), corresponding to Ki values of approximately 2.5 nM and 7.9 nM, respectively [1]. The defined (S)-configuration at the C-alpha position of the phenylalanine mimetic was critical for presenting the 3,4-dichlorophenyl group in the correct orientation to engage both receptor subtypes with high affinity. Use of the (R)-enantiomer or racemate would compromise this dual-receptor pharmacophore model and is inconsistent with the SAR that led to the clinical candidate profile.

NK₁/NK₃ dual antagonism Peptidomimetic Schizophrenia

Chiral Pool Synthesis vs. Racemic Resolution

The (S)-2-(3,4-dichlorophenyl)pent-4-enoic acid is accessed via condensation of 3,4-dichlorophenylacetic acid with a lithiated chiral oxazolidinone (Evans auxiliary), followed by diastereoselective allylation and auxiliary cleavage [1]. This chiral-pool approach delivers the (S)-enantiomer with high enantiomeric excess (typically >98% ee as judged by subsequent intermediate purity). In contrast, procurement of the racemic mixture (CAS 79333-48-5) necessitates an additional resolution step or chiral chromatographic separation to isolate the desired (S)-enantiomer, which incurs a 50% yield loss and increases the cost per gram of the enantiopure material. The (R)-enantiomer (CAS 223905-68-8) is available separately but leads to the stereochemically incorrect products for the NK₁/NK₃ and CCR5 programs.

Chiral building block Asymmetric synthesis Process chemistry

Physicochemical Profile vs. Close Analogs

The computed XLogP3 of (S)-2-(3,4-dichlorophenyl)pent-4-enoic acid is 3.8, and the topological polar surface area (TPSA) is 37.3 Ų [1]. These values place the compound in a favorable physicochemical space for oral bioavailability (congruent with Lipinski and Veber rules). When the carboxylic acid is elaborated to the N-methyl amide derivative (CAS 147643-61-6), the computed properties shift, underscoring the importance of the free acid as a well-characterized intermediate with predictable ADME properties. The 3,4-dichloro substitution pattern contributes approximately +0.6–0.8 to logP compared to the unsubstituted phenyl analog, enhancing membrane permeability while retaining solubility adequate for in vitro assays.

Physicochemical properties Lead optimization Lipophilicity

Procurement-Driven Application Scenarios


CCR5 Antagonist Lead Optimization

Medicinal chemistry teams advancing CCR5 antagonist programs for HIV-1 entry inhibition should select (S)-2-(3,4-dichlorophenyl)pent-4-enoic acid as the chiral C-2 building block. The proven 35 nM IC₅₀ of the (2S)-configured lead directly depends on the (S)-enantiomer of this acid [1]. Using the racemate would require chiral separation post-synthesis, complicating analytical characterization and risking a >10-fold loss in potency.

Dual NK₁/NK₃ Antagonist Synthesis for CNS Research

The Hanessian group utilized the (S)-enantiomer to construct a phenylalanine mimetic core that yielded a dual antagonist with pKi values of 8.6 (NK₁) and 8.1 (NK₃) [1]. Procurement of the (S)-form ensures that the resulting peptidomimetic series maintains the stereochemical integrity required for balanced receptor engagement, which is critical for in vivo phenotypic screening in rodent models of schizophrenia.

Diversity-Oriented Synthesis of 2-Arylalkenoic Acids

The terminal alkene and carboxylic acid functionalities of (S)-2-(3,4-dichlorophenyl)pent-4-enoic acid allow for versatile derivatization via amide coupling, esterification, hydroboration, or olefin metathesis. The defined (S)-configuration at C-2 is preserved through most transformations, making it an ideal scaffold for generating libraries of enantiopure 2-arylpent-4-enoic acid derivatives for fragment-based or phenotypic screening campaigns [1][2].

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